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Compound of Interest

Compound Name: Isoquinoline, 5-(methylthio)-

CAS No.: 90265-83-1

Cat. No.: B3059605

Get Quote

Strategic Building Block for Kinase Inhibitor
Development
Executive Summary
Isoquinoline, 5-(methylthio)- is a specialized heterocyclic intermediate primarily utilized in the

synthesis of ATP-competitive kinase inhibitors. Its structural core—the 5-substituted

isoquinoline—is a privileged scaffold in medicinal chemistry, forming the backbone of clinically

approved Rho-associated protein kinase (ROCK) and Protein Kinase A/C (PKA/PKC) inhibitors

such as Fasudil and Ripasudil.

The 5-methylthio motif serves two critical functions in drug design:

Precursor Utility: It acts as a latent sulfonyl group. Through controlled oxidation and

chlorination, it provides a regioselective route to 5-isoquinolinesulfonyl chlorides, avoiding

the isomeric mixtures (5- vs. 8-substitution) typical of direct electrophilic sulfonation.

Bioisosterism: The methylthio (-SMe) group offers unique lipophilic and electronic properties

(

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3059605#bc-rfq
https://www.benchchem.com/product/b3059605/docs?utm_src=pdf-body#technical-monograph-isoquinoline-5-methylthio
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059605?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


,

) compared to methoxy or chloro substituents, potentially altering metabolic stability and
binding affinity in hydrophobic pockets.

Chemical Profile & Identification
Property Value Note

IUPAC Name 5-(Methylsulfanyl)isoquinoline

Structure Bicyclic aromatic heterocycle
Fused benzene and pyridine

rings

Appearance Pale yellow to off-white solid
Low melting point (approx. 40–

50 °C)

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate
Sparingly soluble in water

pKa (Calc) ~5.4 (Pyridine nitrogen) Protonates in strong acid

LogP (Calc) ~2.8 Moderately lipophilic

Registry Note: CAS 1005772-68-8 is associated with this chemical entity in specific commercial

catalogs. However, due to the prevalence of positional isomers (e.g., 4-, 6-, 7-, or 8-methylthio)

and tautomers (e.g., 1-hydroxy derivatives), analytical verification via 1H-NMR is mandatory

before use in critical assays.

Strategic Synthesis
The synthesis of 5-(methylthio)isoquinoline is non-trivial because the 5-position of the

isoquinoline ring is not sufficiently electron-deficient for direct Nucleophilic Aromatic

Substitution (

) without strong activation. Consequently, transition-metal catalysis is the industry standard for
high-yield production.

Method A: Palladium-Catalyzed C-S Cross-Coupling
(Buchwald-Hartwig Type)
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This is the preferred route for research-grade purity. It utilizes 5-bromoisoquinoline as the

starting material, which is commercially available or easily synthesized from isoquinoline via

bromination in sulfuric acid.

Catalyst:

or

Ligand: Xantphos (favors reductive elimination of C-S bond)

Nucleophile: Sodium thiomethoxide (NaSMe)[1]

Solvent: 1,4-Dioxane or Toluene

Base:

or DIPEA

Method B: Lithiation-Sulfenylation (Cryogenic)
Suitable for scale-up where palladium contamination must be avoided.

Lithiation of 5-bromoisoquinoline at -78°C (Lithium-Halogen Exchange).

Quench with Dimethyl Disulfide (MeSSMe).

Synthesis Workflow Diagram

Fig 1. Synthetic Pathway to 5-(Methylthio)isoquinoline and Downstream Utility
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Detailed Experimental Protocol
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Objective: Synthesis of 5-(methylthio)isoquinoline from 5-bromoisoquinoline via Pd-catalyzed

coupling.

Reagents:

5-Bromoisoquinoline (1.0 eq, 2.08 g, 10 mmol)

Sodium thiomethoxide (NaSMe) (1.2 eq, 0.84 g, 12 mmol)

(1.5 mol%, 137 mg)

Xantphos (3.0 mol%, 173 mg)

Diisopropylethylamine (DIPEA) (2.0 eq, 3.5 mL)

1,4-Dioxane (anhydrous, 20 mL)

Procedure:

Preparation: In a glovebox or under a stream of argon, charge a flame-dried Schlenk flask

with 5-bromoisoquinoline, NaSMe,

, and Xantphos.

Solvation: Add anhydrous 1,4-dioxane and DIPEA via syringe.

Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen

(critical to prevent catalyst poisoning and phosphine oxidation).

Reaction: Seal the flask and heat to 100°C for 4–6 hours. Monitor by LC-MS (Target mass:

[M+H]+ = 176.05).

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove

palladium black. Rinse the pad with Ethyl Acetate.

Extraction: Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash

combined organics with brine, dry over

, and concentrate in vacuo.
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Purification: Purify the residue via flash column chromatography (SiO2, Hexanes:EtOAc

gradient 90:10 to 70:30).

Yield: Expect 85–92% yield of a pale yellow solid.

Validation Criteria:

1H NMR (400 MHz, CDCl3):

9.25 (s, 1H, H-1), 8.56 (d, 1H, H-3), 7.95 (d, 1H), 7.60 (t, 1H), 2.55 (s, 3H, -SMe). Note: The
singlet at ~2.55 ppm confirms the methylthio incorporation.

Medicinal Chemistry Applications
Kinase Inhibition Mechanism
The 5-substituted isoquinoline scaffold is a "privileged structure" for targeting the ATP-binding

pocket of Serine/Threonine kinases.

Target: Rho-associated coiled-coil containing protein kinase (ROCK1/ROCK2).

Mechanism: The isoquinoline nitrogen (N-2) acts as a hydrogen bond acceptor to the hinge

region of the kinase (typically Met156 in ROCK1). The substituent at position 5 projects into

the solvent-exposed region or a hydrophobic sub-pocket, determining selectivity against

related kinases like PKA or PKC.

Role of -SMe:

Pro-drug/Precursor: The -SMe group is often an intermediate. It can be oxidized in situ or

synthetically to a sulfone (-SO2Me) or sulfonamide (-SO2NHR).

Metabolic Probe: Replacing a -Cl or -Me group with -SMe allows researchers to assess

the "Soft Spot" for metabolic oxidation (S-oxidation) during Lead Optimization.

Signaling Pathway Diagram (ROCK Inhibition)
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Fig 2. Mechanism of Action: ROCK Pathway Modulation by Isoquinoline Derivatives
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[3]
Safety & Handling

Hazard Identification: Isoquinolines are generally irritating to eyes, skin, and the respiratory

system.

Thiol/Sulfide Warning: Methylthio compounds can degrade to release methanethiol (methyl

mercaptan), which has a low odor threshold and is toxic.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The thioether moiety is

susceptible to slow oxidation to sulfoxide (-S(=O)Me) upon prolonged exposure to air.

Disposal: All sulfur-containing waste must be segregated and treated with bleach (sodium

hypochlorite) to oxidize sulfides before disposal, preventing the release of volatile thiols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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